(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an imidazole moiety, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, which can be catalyzed by various reagents.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Cyclization: Catalysts such as palladium or platinum are often used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Material Science: Its structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-[(2-hydroxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
- Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
- 2-Phenylimidazo[1,2-a]pyridine
Uniqueness
(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
tert-butyl (2S)-2-[5-(3-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-5-8-15(22)16-20-11-14(21-16)12-6-4-7-13(19)10-12/h4,6-7,10-11,15H,5,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQUYGCBKMQGCL-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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